1-Eicosyne
Description
1-Eicosyne is a terminal alkyne with a 20-carbon chain (molecular formula C₂₀H₃₈). It is characterized by a triple bond at the terminal position (C≡C-CH₂-...), which confers unique reactivity in organic synthesis. Key applications include its use as a reagent in palladium-catalyzed coupling reactions to synthesize substituted aromatic compounds. For example, it reacts with iodobenzene derivatives to form 2-(Icos-1-ynyl)benzenamine (72% yield) and 1-(Icos-1-ynyl)-2-nitrobenzene (96% yield) under PdCl₂/PPh₃ catalysis .
This compound is also identified in natural products, such as the methanol extract of Zygophyllum coccineum (2.95% relative abundance) and in volatile compounds of grass carp (2.00 ± 0.10 μg/kg) .
Properties
IUPAC Name |
icos-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1H,4-20H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSHLWVWPAEVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227303 | |
| Record name | 1-Eicosyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-27-5 | |
| Record name | 1-Eicosyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Eicosyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eicosyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.
Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis can be applied. Industrial production typically involves large-scale reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Eicosyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens (e.g., chlorine, bromine) to the triple bond, forming dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond, forming haloalkenes.
Oxidation: The conversion of the alkyne to a diketone or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.
Hydrohalogenation: Hydrogen halides in the presence of a solvent like acetic acid.
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Major Products Formed:
Hydrogenation: Eicosane.
Halogenation: 1,2-Dihaloeicosane.
Hydrohalogenation: 1-Haloeicosene.
Oxidation: Eicosanedioic acid or diketones.
Scientific Research Applications
1-Eicosyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Eicosyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in reactions that modify its triple bond, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the reagents used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, altering the compound’s chemical properties.
Comparison with Similar Compounds
1-Eicosene (C₂₀H₄₀)
- Functional Group : Terminal alkene (C=C).
- Physical Properties : Boiling point = 614.2 K .
- Reactivity : Undergoes addition reactions (e.g., hydrogenation to eicosane) and polymerization.
- Applications : Used in high-temperature industrial processes and as a precursor for surfactants or lubricants.
- Contrast with 1-Eicosyne : Less reactive in coupling reactions due to the absence of a triple bond.
1-Eicosanol (C₂₀H₄₂O)
- Functional Group : Primary alcohol (-OH).
- Physical Properties : Molecular weight = 298.55 g/mol; CASRN 629-96-9 .
- Reactivity : Participates in oxidation (to carboxylic acids) and esterification reactions.
- Applications : Industrial surfactant, emulsifier, and intermediate in plasticizer synthesis.
- Contrast with this compound : Polar hydroxyl group enables solubility in aqueous systems, unlike the hydrophobic alkyne.
1-Iodoeicosane (C₂₀H₄₁I)
- Functional Group : Terminal iodide (-I).
- Physical Properties : Molecular weight = 408.44 g/mol; CASRN 34994-81-5 .
- Reactivity : Acts as an alkylating agent in nucleophilic substitution reactions.
- Applications : Used in pharmaceutical and material science syntheses.
- Contrast with this compound : The iodide group serves as a leaving group, whereas the alkyne participates in bond-forming reactions.
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Utility : this compound’s triple bond enables efficient cross-coupling reactions, outperforming 1-eicosene in forming carbon-carbon bonds under mild conditions .
- Natural Occurrence: Its presence in Z. coccineum and food systems suggests unexplored biological roles, contrasting with 1-eicosanol’s industrial dominance .
- Functional Group Impact : The iodide in 1-Iodoeicosane facilitates substitutions, while the alkyne in this compound supports additions and cyclizations, highlighting functional group versatility in C20 compounds.
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